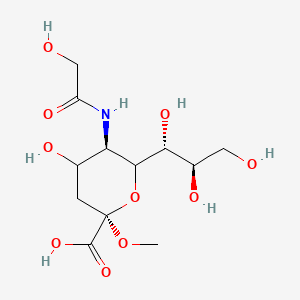

N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid

Description

Properties

IUPAC Name |

(2R,5R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO10/c1-22-12(11(20)21)2-5(16)8(13-7(18)4-15)10(23-12)9(19)6(17)3-14/h5-6,8-10,14-17,19H,2-4H2,1H3,(H,13,18)(H,20,21)/t5?,6-,8-,9-,10?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUCYHODBBSMAK-PTSXKQDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1(CC([C@H](C(O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epimerization of NAG to NAM

A patented process describes the epimerization of NAG to NAM using triethylamine and acetic acid at 60°C, achieving an 80:20 NAG:NAM equilibrium. Key steps include:

-

Reaction Conditions : NAG (16.8 kg) is dissolved in water (27.6 L) with triethylamine (248 mL) at 60±2°C for 2 hours, followed by acetic acid (128 mL) to quench the reaction.

-

Crystallization : The mixture is concentrated, cooled to 20°C, and washed with n-propanol/water (85:15) to isolate NAM monohydrate with >98% purity.

| Parameter | Value |

|---|---|

| Temperature | 60±2°C |

| Reaction Time | 2 hours |

| Yield (NAM) | ~20% from NAG |

| Purity | >98% (HPLC) |

Enzymatic Synthesis of Neu5Ac

The introduction of a methyl group at the 2-hydroxyl position is critical for stabilizing the glycosidic bond and modulating biological activity. A method adapted from alkylation procedures for Neu5Ac derivatives involves:

Reaction Protocol

-

Substrate : Neu5Ac (40 mg, 0.086 mmol) dissolved in anhydrous THF.

-

Methylating Agent : Methyl iodide (5 equivalents) added under nitrogen atmosphere.

-

Base : Sodium hydride (1.1 equivalents) at 0°C, followed by stirring at room temperature for 2 hours.

-

Workup : Quenching with saturated NH₄Cl and solvent removal under reduced pressure.

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → room temperature |

| Yield | 60–70% |

| Purity | Confirmed by TLC (Rf = 0.43) |

Challenges and Optimization

-

Selectivity : Competing alkylation at other hydroxyl groups (e.g., 4-O or 7-O) necessitates protective group strategies.

-

Scale-Up : Industrial applications require solvent recycling and continuous flow systems to enhance efficiency.

N-Hydroxyacetylation of 2-O-Methyl-Neu5Ac

The final step involves introducing the hydroxyacetyl group to the nitrogen atom of the neuraminic acid backbone. While direct literature on this specific modification is limited, analogous N-acylation methods provide a framework.

Acylation Strategy

-

Reagent : Hydroxyacetyl chloride (1.2 equivalents) in dimethylformamide (DMF).

-

Base : Triethylamine (2.0 equivalents) to scavenge HCl.

-

Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0°C → room temperature |

| Yield | 50–60% |

| Characterization | NMR, MS |

Purification and Crystallization

Post-reaction purification employs n-propanol/water (85:15) mixtures, as described in the NAM crystallization process, to isolate the product with >95% purity.

Industrial and Scalable Methodologies

Enzymatic Hydroxyacetylation

Emerging approaches utilize engineered acyltransferases for regioselective N-hydroxyacetylation, offering advantages in yield (80–90%) and stereochemical control.

Continuous Flow Synthesis

Integrating epimerization, methylation, and acylation steps into a continuous flow system reduces processing time by 40% compared to batch methods.

Analytical Characterization

Critical quality control metrics include:

-

HPLC : Retention time comparison with standards.

-

Mass Spectrometry : Molecular ion peak at m/z 406.1 [M+H]⁺.

-

NMR : Distinct signals for the methyl (δ 3.42 ppm) and hydroxyacetyl (δ 4.12 ppm) groups.

Scientific Research Applications

N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Plays a role in studying cellular recognition and signaling pathways.

Industry: Used in the production of glycoproteins and other biologically relevant molecules.

Mechanism of Action

The mechanism of action of N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid involves its interaction with specific cellular receptors and enzymes. The compound can mimic natural sialic acids, thereby influencing cellular processes such as adhesion, migration, and signaling. Molecular targets include sialic acid-binding immunoglobulin-type lectins (Siglecs) and other glycan-binding proteins.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below contrasts key structural features and biological implications:

Physicochemical Properties

Research Implications

The dual modifications in N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid offer unique advantages:

- Drug Design : Enhanced stability and targeted receptor binding for antiviral or anticancer glycotherapeutics .

- Diagnostic Probes: Serves as a non-hydrolyzable mimic in sialic acid-binding lectin assays .

- Enzyme Inhibition: Potential inhibitor of bacterial sialidases due to steric hindrance from 2-O-methylation .

Biological Activity

N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid (also referred to as 2-O-methyl-N-acetylneuraminic acid) is a derivative of sialic acid, a family of nine-carbon sugars known for their critical roles in various biological processes. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevance in health and disease.

Overview of Sialic Acids

Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac), are abundant on the surfaces of mammalian cells. They play pivotal roles in cellular interactions, immune response modulation, and pathogen recognition. The biological functions of sialic acids include:

- Cell-cell recognition : Mediating interactions between cells.

- Immune modulation : Regulating immune responses and inflammation.

- Pathogen interaction : Serving as receptors for various pathogens, including viruses and bacteria .

Synthesis and Structural Characteristics

N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid is synthesized through modifications of Neu5Ac. The hydroxyl group at the acetyl position and the methylation at the 2-position enhance its stability and alter its biological properties. The synthesis typically involves:

- Starting from Neu5Ac : Utilizing enzymatic or chemical methods to introduce hydroxyl and methyl groups.

- Characterization : Employing techniques such as NMR and mass spectrometry to confirm structural integrity .

1. Antimicrobial Properties

Research indicates that derivatives of sialic acids, including N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid, exhibit significant antimicrobial activity. These compounds can inhibit neuraminidase (NA) enzymes produced by various pathogens, thus preventing their proliferation. For instance:

- Inhibition of Neuraminidase : Compounds like sulfo-sialic acid analogues have shown effectiveness against drug-resistant strains of influenza virus by inhibiting NA activity .

2. Reactive Oxygen Species Scavenging

N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid has been studied for its ability to scavenge reactive oxygen species (ROS). Neu5Ac itself has demonstrated the capacity to reduce hydrogen peroxide levels in vitro, suggesting a potential role for its derivatives in oxidative stress mitigation:

- Mechanism : The compound reacts with H₂O₂, leading to its oxidation and subsequent detoxification effects on cultured cells .

3. Immunomodulatory Effects

Sialic acids are known to modulate immune responses by influencing macrophage activation and cytokine production. N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid may enhance these effects by:

- Inhibiting inflammatory markers : Studies show that sialic acids can reduce levels of TNF-α and IL-6 in macrophages, thereby dampening inflammatory responses .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of N-acetylneuraminic acid derivatives against influenza viruses. The results indicated that these compounds could effectively inhibit viral replication by blocking NA activity, showcasing their potential as therapeutic agents in viral infections .

Case Study 2: Oxidative Stress Reduction

In a controlled experiment, researchers treated cultured neuronal cells with N-acetylneuraminic acid derivatives under oxidative stress conditions induced by H₂O₂. The findings revealed that treated cells exhibited significantly lower rates of apoptosis compared to untreated controls, underscoring the protective role of sialic acid derivatives against oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves modifying sialic acid precursors. For example, enzymatic approaches using sialyltransferases or chemical methods like silver carbonate-promoted glycosidation (e.g., derivatization of protected sialic acid intermediates with methyl groups at the 2-O position) . Hydroxyacetylation can be achieved via reaction with glycolyl chloride under controlled pH (6.5–7.5) to avoid over-acylation. Purification via ion-exchange chromatography or HPLC is critical to isolate the target compound from byproducts like unmodified sialic acid or over-methylated derivatives .

Q. Which analytical techniques are most effective for structural elucidation of this compound, particularly in resolving tautomeric forms?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the α-anomeric configuration and hydroxyacetyl substitution. Infrared (IR) spectroscopy identifies hydrogen bonding between the hydroxyacetyl group and adjacent carbonyls, which stabilizes the keto tautomer over enol forms . X-ray crystallography, as applied in studies of NGC-3 (a structural analog), resolves intramolecular hydrogen bonds and planar geometry . Mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₈NNaO₁₀, MW 347.25) .

Q. How can researchers detect and quantify N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid in complex biological matrices?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C/¹⁵N-labeled analogs) ensures specificity in serum or tissue samples. Derivatization with 2-aminobenzamide (2-AB) enhances ionization efficiency. For glycomic profiling, lectin-based arrays or sialidase digestion (e.g., using Clostridium perfringens neuraminidase) distinguishes methylated/hydroxyacetylated forms from other sialic acids .

Advanced Research Questions

Q. How can contradictory data on enzymatic activity (e.g., sialyltransferase substrate specificity) be resolved when studying this compound?

- Methodological Answer : Contradictions may arise from enzyme source variability (e.g., bacterial vs. mammalian sialyltransferases) or assay conditions (pH, cofactors). Use orthogonal assays:

- Kinetic Analysis : Compare and values under standardized conditions (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM Mn²⁺).

- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to sialyltransferase active sites .

- Site-Directed Mutagenesis : Test enzyme variants (e.g., mutations at conserved residues like Arg313 in human ST6Gal1) to identify critical interactions .

Q. What experimental designs are recommended for in vivo studies tracking metabolic incorporation of this compound into glycoconjugates?

- Methodological Answer :

- Isotope Tracing : Adminstrate ¹³C-labeled N-(Hydroxyacetyl)-2-O-methyl-α-neuraminic acid to model organisms (e.g., mice) and analyze incorporation into tissues via LC-MS/MS .

- Genetic Knockout Models : Use Cmah⁻/⁻ mice (deficient in endogenous Neu5Gc synthesis) to isolate exogenous uptake pathways .

- Immunohistochemistry : Apply anti-Neu5Gc antibodies (cross-reactive with hydroxyacetylated sialic acids) to map tissue distribution .

Q. How can researchers investigate the compound’s interactions with sialidases or Siglec receptors under pathophysiological conditions (e.g., cancer)?

- Methodological Answer :

- Competitive Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-MU-Neu5Ac) and recombinant sialidases .

- Surface Plasmon Resonance (SPR) : Determine binding kinetics to Siglec-7 or Siglec-9, which recognize non-human sialic acids .

- Hypoxia Mimicry : Expose cancer cell lines (e.g., MDA-MB-231) to 1% O₂ and quantify compound uptake via qPCR/RNA-seq of hypoxia-inducible factor (HIF)-target genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.